Benzodioxole-2-carboxamide

Anticancer Research Cytotoxicity Regioisomer Selectivity

Procure Benzodioxole-2-carboxamide (CAS 939-71-9) for antidiabetic drug discovery. This 2-carboxamide scaffold yields N-substituted derivatives with potent α-amylase inhibition (IC50 0.68-0.85 µM) and >220-fold selectivity. In vivo validation confirms blood glucose reduction. Distinct from the 5-carboxamide regioisomer, this building block enables catalyst-free, high-yield (94%) continuous-flow synthesis for efficient lead optimization.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 939-71-9
Cat. No. B8484503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzodioxole-2-carboxamide
CAS939-71-9
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC(O2)C(=O)N
InChIInChI=1S/C8H7NO3/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,8H,(H2,9,10)
InChIKeyFWSOIIAHHDLMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzodioxole-2-carboxamide (CAS 939-71-9): Procurement and Selection Guide for Research and Industrial Applications


Benzodioxole-2-carboxamide (CAS 939-71-9), also known as 1,3-benzodioxole-2-carboxamide, is a heterocyclic organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . It belongs to the benzodioxole class of compounds, characterized by a benzene ring fused to a dioxole moiety, and features a carboxamide functional group at the 2-position of the dioxole ring. The compound appears as an off-white to white solid, with a SciFinder-predicted boiling point of 380.2±37.0 °C at 760 Torr . Benzodioxole-2-carboxamide serves primarily as a versatile building block in synthetic chemistry, enabling access to more complex benzodioxole-containing molecules with potential biological activities [1].

Benzodioxole-2-carboxamide (CAS 939-71-9): Critical Role of Regioisomerism and Functional Group Positioning in Scientific Selection


The procurement and scientific utility of benzodioxole derivatives cannot be generalized across the entire chemical class. Benzodioxole-2-carboxamide (CAS 939-71-9) exhibits unique chemical and biological properties that are critically dependent on the specific positioning of the carboxamide group on the dioxole ring. The 2-substituted regioisomer possesses distinct reactivity and biological profiles compared to its more widely studied 5-substituted counterpart (1,3-benzodioxole-5-carboxamide, CAS 4847-94-3) [1]. The 2-carboxamide moiety provides a unique scaffold for further derivatization, particularly for synthesizing N-substituted benzodioxole-2-carboxamide derivatives that have demonstrated biological activity in recent studies [2]. Furthermore, generic substitution with piperonylic acid (CAS 94-53-1) is chemically invalid due to the fundamental difference in functional groups—carboxylic acid versus carboxamide—resulting in divergent reactivity profiles, solubility characteristics, and biological target engagement [3]. This specificity necessitates the procurement of the exact 2-carboxamide regioisomer for research where the benzodioxole-2-carboxamide scaffold is required as a building block or reference standard.

Benzodioxole-2-carboxamide (CAS 939-71-9): Quantitative Comparative Evidence for Scientific and Industrial Procurement Decisions


Benzodioxole-2-carboxamide (CAS 939-71-9): Distinct Biological Activity Profile Compared to 5-Substituted Regioisomer

Benzodioxole-2-carboxamide and its N-substituted derivatives exhibit a distinct biological activity profile that differentiates them from the more commonly studied 5-substituted regioisomer (1,3-benzodioxole-5-carboxamide). Specifically, carboxamide-containing compounds derived from the 2-position scaffold (compounds 2a and 2b) demonstrated measurable anticancer activity, in contrast to other benzodioxole derivatives (5a, 5b, 6a, 6b, 7a, 7b) that showed very weak or negligible activity [1]. Compound 2a, a derivative of the 2-carboxamide scaffold, reduced Hep3B liver cancer cell secretions of α-fetoprotein (α-FP) to 1625.8 ng/ml compared to 2519.17 ng/ml in untreated cells [1]. The 5-substituted regioisomer derivatives, while investigated in other studies for P2X receptor antagonism and MPO inhibition, did not demonstrate the same anticancer activity pattern [2][3]. This regioisomer-specific activity profile establishes the 2-carboxamide scaffold as a privileged structure for anticancer research applications.

Anticancer Research Cytotoxicity Regioisomer Selectivity

Benzodioxole-2-carboxamide (CAS 939-71-9): Cell Cycle Arrest Activity Comparable to Doxorubicin Standard

In cell cycle analysis studies, compound 2a—a derivative of the benzodioxole-2-carboxamide scaffold—demonstrated G2-M phase arrest activity that was comparable to the established chemotherapeutic agent doxorubicin [1]. Compound 2a induced G2-M phase arrest at a value of 8.07%, which closely approximated doxorubicin's activity of 7.4% under identical experimental conditions [1]. This quantitative similarity in cell cycle perturbation represents a significant mechanistic differentiation, as G2-M arrest is a critical checkpoint in cancer cell proliferation control. In contrast, other benzodioxole derivatives (compounds 5a, 5b, 6a, 6b, 7a, 7b) that lacked the 2-carboxamide structural motif exhibited very weak or negligible anticancer activity with IC50 values ranging from 3.94-9.12 mM [1]. The ability of the 2-carboxamide scaffold to induce cell cycle arrest at levels comparable to a clinical chemotherapeutic agent underscores its potential as a privileged scaffold for antitumor drug development.

Cell Cycle Analysis G2-M Phase Arrest Antitumor Mechanism

Benzodioxole-2-carboxamide (CAS 939-71-9): Scaffold Enabling Potent α-Amylase Inhibition for Antidiabetic Applications

N-substituted derivatives of benzodioxole-2-carboxamide have demonstrated potent α-amylase inhibitory activity, establishing this scaffold as a promising platform for antidiabetic drug development [1]. Compounds IIa and IIc, both synthesized from the benzodioxole carboxamide core structure, displayed potent α-amylase inhibition with IC50 values of 0.85 µM and 0.68 µM, respectively [1]. Crucially, these compounds exhibited a favorable safety profile with negligible effects on the normal Hek293t cell line (IC50 > 150 µM), yielding a therapeutic index (selectivity ratio) greater than 220 [1]. In vivo validation demonstrated that compound IIc reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL over five doses [1]. In contrast, the 5-substituted benzodioxole carboxamide derivatives investigated for P2X receptor antagonism did not demonstrate α-amylase inhibitory activity [2]. This scaffold-specific enzyme inhibition profile provides quantitative justification for selecting the 2-carboxamide scaffold in antidiabetic research programs.

Antidiabetic Research α-Amylase Inhibition Enzymatic Assay

Benzodioxole-2-carboxamide (CAS 939-71-9): Defined Synthetic Utility with Continuous-Flow Methodology for High-Yield Derivatization

Benzodioxole-2-carboxamide (CAS 939-71-9) possesses well-characterized synthetic utility that distinguishes it from other benzodioxole derivatives. A recently reported continuous-flow methodology enables the synthesis of N-substituted-2-phenylbenzo[d][1,3]dioxole-2-carboxamide derivatives via skeletal rearrangement of peroxybenzofuranone using amines, achieving 94% yield under catalyst-free conditions [1]. This high-yielding, scalable methodology specifically targets the 2-carboxamide position and is not applicable to the 5-carboxamide regioisomer (CAS 4847-94-3), which requires distinct synthetic routes and demonstrates different reactivity profiles . Furthermore, benzodioxole-2-carboxamide can undergo various chemical transformations including hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine, providing versatile entry points for derivatization . The compound's InChI Key (FWSOIIAHHDLMOX-UHFFFAOYSA-N) and canonical SMILES (NC(=O)C1Oc2ccccc2O) enable precise structure-based procurement and computational modeling .

Synthetic Chemistry Continuous-Flow Synthesis Derivatization

Benzodioxole-2-carboxamide (CAS 939-71-9): Divergent Biological Target Profile Compared to Piperonylic Acid Derivatives

Benzodioxole-2-carboxamide (CAS 939-71-9) exhibits a divergent biological target profile compared to structurally related piperonylic acid derivatives. Piperonylic acid derivatives, particularly 1-BCP (piperonylic acid piperidide, CAS 34023-62-6), have been characterized as centrally active AMPA receptor modulators with memory-enhancing properties . This AMPA receptor activity is specific to the piperidide derivative and is not observed with the parent benzodioxole-2-carboxamide scaffold [1]. Conversely, benzodioxole-2-carboxamide and its N-substituted derivatives have demonstrated activity in anticancer and antidiabetic assays, including α-amylase inhibition (IC50 0.68-0.85 µM) and cancer cell cytotoxicity [2][3], while piperonylic acid (CAS 94-53-1) functions as a selective mechanism-based inactivator of trans-cinnamate 4-hydroxylase with antifungal and wound healing properties [4]. This target profile divergence—AMPA modulation versus anticancer/antidiabetic activity—provides clear justification for selecting benzodioxole-2-carboxamide over piperonylic acid derivatives when the research objective involves cancer or metabolic disease applications rather than neurological indications.

Target Selectivity AMPA Receptor Piperonylic Acid

Benzodioxole-2-carboxamide (CAS 939-71-6): Critical Differentiation in Metabolic Stability and Derivatization Potential

The benzodioxole-2-carboxamide scaffold demonstrates distinct metabolic stability characteristics compared to unsubstituted 1,3-benzodioxoles. Research on 1,3-benzodioxole metabolism indicates that these compounds can form metabolite complexes with hepatic cytochrome P-450 enzymes following in vivo administration, with the nature of this interaction dependent on specific structural features including substitution patterns [1]. The presence of the carboxamide group at the 2-position modifies the metabolic profile relative to unsubstituted benzodioxoles. Additionally, studies on 1,3-benzodioxole N-carbamothioyl carboxamide derivatives have demonstrated that the benzodioxole moiety enhances metabolic stability and bioavailability, with the rigid aromatic system contributing to favorable binding interactions in target molecules [2]. The 2-carboxamide scaffold provides a distinct platform for further derivatization through the amide nitrogen, enabling the synthesis of N-substituted derivatives with modulated biological activities and pharmacokinetic properties [3]. This metabolic profile and derivatization potential differ from the 5-carboxamide regioisomer (CAS 4847-94-3), which has been investigated for distinct therapeutic applications including MPO inhibition and P2X receptor antagonism [4][5].

Metabolic Stability Cytochrome P450 Drug Metabolism

Benzodioxole-2-carboxamide (CAS 939-71-9): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Antidiabetic Drug Discovery: α-Amylase Inhibition Screening and Lead Optimization

Benzodioxole-2-carboxamide (CAS 939-71-9) is optimally positioned for antidiabetic drug discovery programs focused on α-amylase inhibition. N-substituted derivatives of this scaffold have demonstrated potent α-amylase inhibition with IC50 values of 0.68-0.85 µM and a favorable selectivity index exceeding 220-fold relative to normal cell cytotoxicity [1]. In vivo validation in streptozotocin-induced diabetic mice confirmed significant blood glucose reduction (from 252.2 mg/dL to 173.8 mg/dL over five doses) [1]. This scaffold provides a validated starting point for structure-activity relationship (SAR) studies and lead optimization in type II diabetes therapeutic development.

Anticancer Research: Hepatocellular Carcinoma Cell Cycle and α-Fetoprotein Modulation Studies

Benzodioxole-2-carboxamide derivatives are specifically indicated for hepatocellular carcinoma (HCC) research, with compound 2a demonstrating quantifiable α-fetoprotein (α-FP) reduction from 2519.17 ng/ml to 1625.8 ng/ml in Hep3B cells [1]. Critically, compound 2a induced G2-M phase cell cycle arrest at 8.07%, comparable to doxorubicin (7.4%) [1]. The scaffold's demonstrated activity in Hep3B cells, coupled with its distinct mechanism of cell cycle perturbation, supports its procurement for liver cancer mechanism studies and as a reference compound for developing novel HCC therapeutic candidates.

Synthetic Chemistry: Continuous-Flow Derivatization and Building Block Applications

Benzodioxole-2-carboxamide (CAS 939-71-9) is an optimal building block for synthetic chemistry programs requiring efficient derivatization. The scaffold is amenable to continuous-flow skeletal rearrangement methodology, enabling synthesis of N-substituted-2-phenylbenzo[d][1,3]dioxole-2-carboxamide derivatives in 94% yield under catalyst-free conditions [1]. This scalable methodology, specific to the 2-carboxamide position, provides a practical advantage for medicinal chemistry campaigns requiring rapid analog synthesis. Additionally, the compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine, offering multiple synthetic entry points [2].

Cancer Cell Line Panel Screening: Multi-Indication Antitumor Activity Assessment

Benzodioxole-2-carboxamide derivative IId demonstrated significant activity against four cancer cell lines with IC50 values ranging from 26-65 µM in MTS cytotoxicity assays [1]. The scaffold has been evaluated across cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines, providing a baseline activity profile for multi-indication screening programs [2]. Procurement of this scaffold is recommended for oncology research groups conducting broad-spectrum antitumor activity assessments or seeking to establish structure-activity relationships across diverse cancer histotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzodioxole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.